P(t-Bu)3PdG4

Catalog No.
S2871462
CAS No.
1621274-11-0
M.F
C26H42NO3PPdS
M. Wt
586.08
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P(t-Bu)3PdG4

CAS Number

1621274-11-0

Product Name

P(t-Bu)3PdG4

IUPAC Name

methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+);tritert-butylphosphanium

Molecular Formula

C26H42NO3PPdS

Molecular Weight

586.08

InChI

InChI=1S/C13H11N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1

InChI Key

ZBMJJQVMJDKLAM-UHFFFAOYSA-N

SMILES

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Solubility

not available

P(t-Bu)3PdG4, also known as Tris(tert-butylphosphine)palladium(II) Buchwald G4 precatalyst, is a key player in organic synthesis. It belongs to a class of compounds called palladium complexes, which are widely used as catalysts in various cross-coupling reactions []. Buchwald G4 refers to the specific ligand architecture surrounding the central palladium (Pd) atom, known for its enhanced stability and reactivity profile compared to previous generations [].


Molecular Structure Analysis

The molecule features a central palladium (Pd(II)) atom bonded to three tri-tert-butylphosphine (P(t-Bu)3) ligands. These bulky phosphine ligands sterically hinder the palladium center, making it more reactive towards other incoming substrates in a catalytic cycle. The "G4" designation refers to the specific biaryl backbone structure linking the phosphine groups, which is crucial for the stability and performance of the catalyst [].


Chemical Reactions Analysis

P(t-Bu)3PdG4 is a powerful catalyst for Buchwald-Hartwig cross-coupling reactions. These reactions form carbon-carbon (C-C) bonds between aryl or vinyl halides (Ar-X or Vinyl-X) and various nucleophiles (Nu) such as boronic acids, organostannanes, or silicon compounds [].

Balanced chemical equation for a Buchwald-Hartwig reaction using P(t-Bu)3PdG4:

Ar-X + Nu- → Ar-Nu + X- (Pd catalyst)

(Where Ar is an aryl group, X is a halogen, and Nu is a nucleophile)


Physical And Chemical Properties Analysis

P(t-Bu)3PdG4 exists as a white to yellow powder or crystals []. It demonstrates good bench stability due to the bulky phosphine ligands protecting the palladium center from air and moisture. The compound exhibits good solubility in most common organic solvents like dichloromethane, chloroform, and toluene, facilitating its use in organic synthesis []. Specific data on melting point, boiling point, etc., are not readily available due to the decomposition of the catalyst at elevated temperatures.

Properties of P(t-Bu)3PdG4

  • Form: Powder or crystals
  • Stability: Air, moisture, and thermally stable
  • Solubility: Soluble in most organic solvents

These properties make P(t-Bu)3PdG4 a convenient and user-friendly catalyst for researchers in organic chemistry.

Applications in Cross-coupling Reactions

P(t-Bu)3PdG4 finds applications in various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents and aryl or vinyl halides.
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and aryl or vinyl halides.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and aryl or vinyl halides.
  • Heck reaction: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides.

The versatility of P(t-Bu)3PdG4 allows researchers to access a wide range of complex organic molecules, essential for various applications in drug discovery, materials science, and other fields.

Advantages of P(t-Bu)3PdG4

Compared to earlier generation Buchwald precatalysts, P(t-Bu)3PdG4 offers several advantages:

  • Higher activity: P(t-Bu)3PdG4 often exhibits faster reaction rates and lower catalyst loadings compared to previous generations.
  • Broader substrate scope: P(t-Bu)3PdG4 is compatible with a wider range of starting materials, allowing researchers to perform reactions with various functional groups.
  • Improved functional group tolerance: P(t-Bu)3PdG4 is less sensitive to the presence of certain functional groups that can interfere with the reaction, making it more versatile.

Dates

Modify: 2023-08-17

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